

Application Notes and Protocols for DiIC16(3) Staining in Live Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DiIC16(3)

Cat. No.: B1147972

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Introduction

DiIC16(3) (1,1'-dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is a lipophilic carbocyanine dye widely utilized for fluorescently labeling the plasma membrane of live cells.[1][2] Its chemical structure, featuring two long C16 alkyl chains, allows it to readily intercalate into the lipid bilayer.[2][3] In aqueous solutions, **DiIC16(3)** is weakly fluorescent; however, its fluorescence intensifies significantly and it becomes highly photostable upon incorporation into cellular membranes.[1][2][4] This property makes it an excellent probe for visualizing cell morphology, tracking cell movement, and studying membrane dynamics in living cells with minimal cytotoxicity.[1][2][5]

Once applied, the dye diffuses laterally, staining the entire cell membrane.[1][2] **DiIC16(3)** is spectrally similar to DiI (DiIC18(3)) and can be visualized using standard TRITC filter sets.[1][2] Its applications are diverse, ranging from general cell membrane labeling to more specific uses such as neuronal tracing and tracking the endocytic pathway.[1][3][6]

Data Presentation

Physicochemical and Spectroscopic Properties

Property	Value	Reference
Molecular Formula	C ₅₅ H ₈₉ ClN ₂ O ₄	[2]
Molecular Weight	877.76 g/mol	[2]
Excitation Maximum (in Methanol)	~549 nm	[5]
Emission Maximum (in Methanol)	~565 nm	[5]
Recommended Filter Set	TRITC	[1] [2]
Solubility	DMSO, DMF, Ethanol	[2] [4] [7]

Staining Parameters and Observations

Parameter	Recommendation/Observation	Reference
Stock Solution Concentration	1-5 mM in DMSO, DMF, or ethanol.	[2] [4]
Working Solution Concentration	1-5 μ M in serum-free medium or PBS. This should be empirically determined for each cell type.	[2]
Incubation Time	5-30 minutes at room temperature or 37°C.	[1] [2]
Toxicity	Generally exhibits very low cell toxicity. However, it is always recommended to perform a cytotoxicity assay for your specific cell type and experimental conditions.	[1] [2] [5]
Photostability	Highly photostable when incorporated into membranes.	[1] [2] [4]
Signal-to-Noise Ratio	High signal-to-noise ratio is achievable with optimized staining and imaging conditions. Minimizing background fluorescence from the medium is crucial.	[8] [9]

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells

This protocol provides a general procedure for staining adherent cells grown on coverslips or in culture dishes.

Materials:

- **DiIC16(3)**
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Adherent cells cultured on coverslips or in imaging dishes
- Complete cell culture medium

Procedure:

- Preparation of Stock Solution (1 mM):
 - Dissolve the appropriate amount of **DiIC16(3)** in high-quality, anhydrous DMSO or DMF to make a 1 mM stock solution. For example, dissolve 0.878 mg of **DiIC16(3)** in 1 mL of DMSO.
 - Vortex briefly to ensure complete dissolution.
 - Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[\[2\]](#)
- Preparation of Working Solution (1-5 µM):
 - On the day of the experiment, thaw an aliquot of the 1 mM **DiIC16(3)** stock solution.
 - Dilute the stock solution in serum-free medium or PBS to the desired final concentration (e.g., for a 2 µM working solution, add 2 µL of 1 mM stock to 1 mL of serum-free medium).
 - The optimal concentration should be determined experimentally for each cell type to achieve bright staining with minimal background.
- Cell Staining:
 - Aspirate the complete culture medium from the cells.
 - Gently wash the cells once with pre-warmed serum-free medium or PBS.

- Add the **DiIC16(3)** working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 5-30 minutes at 37°C or room temperature, protected from light.^[1]
The optimal incubation time may vary between cell types.
- Aspirate the staining solution.
- Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove unbound dye.
- Live Cell Imaging:
 - Replace the wash buffer with fresh, pre-warmed complete culture medium (phenol red-free medium is recommended to reduce background fluorescence).
 - Image the stained cells using a fluorescence microscope equipped with a suitable filter set for TRITC (Excitation/Emission: ~549/565 nm).

Protocol 2: Staining of Live Suspension Cells

This protocol is suitable for staining cells grown in suspension.

Materials:

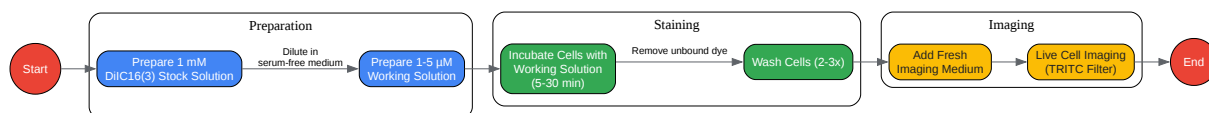
- **DiIC16(3)**
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Suspension cells
- Complete cell culture medium

Procedure:

- Preparation of Stock and Working Solutions:

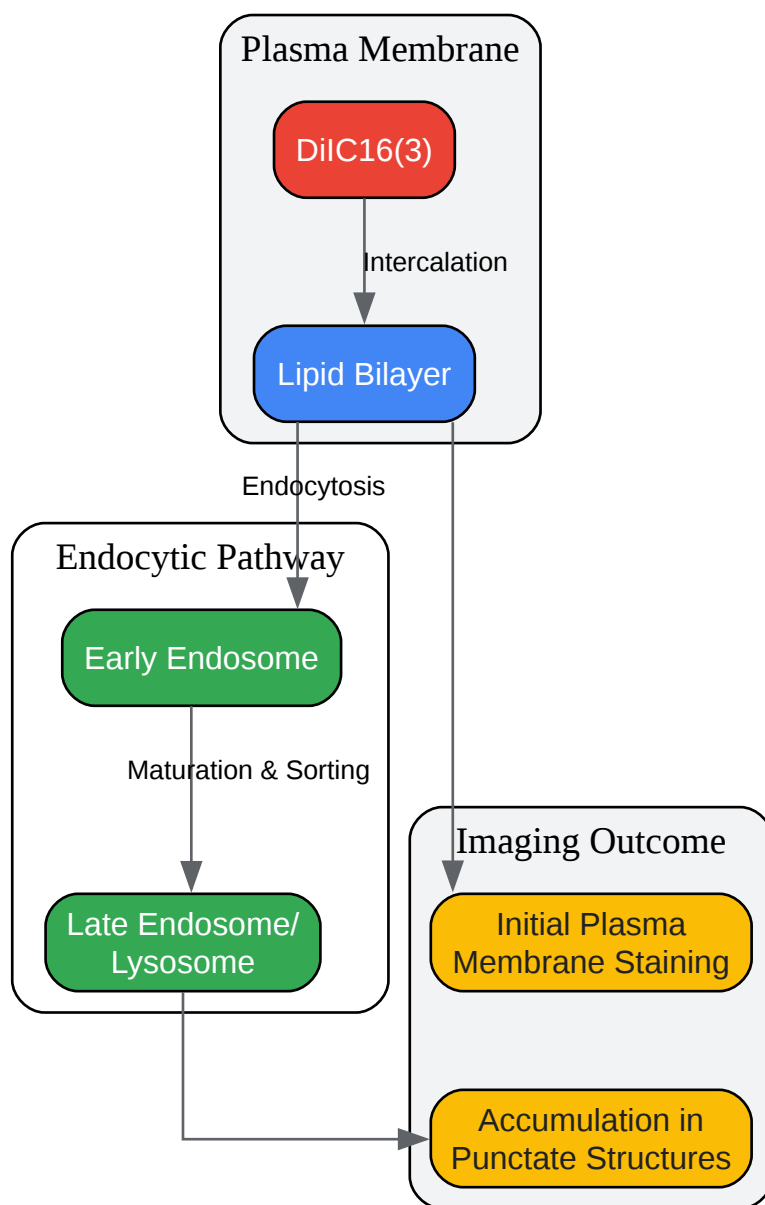
- Prepare 1 mM **DiIC16(3)** stock solution and the desired working solution (1-5 μ M) as described in Protocol 1.
- Cell Staining:
 - Centrifuge the cell suspension to pellet the cells (e.g., 300-400 x g for 3-5 minutes).
 - Aspirate the supernatant.
 - Resuspend the cell pellet in pre-warmed serum-free medium or PBS.
 - Add the **DiIC16(3)** working solution to the cell suspension.
 - Incubate for 5-30 minutes at 37°C or room temperature, with occasional gentle agitation, protected from light.[2]
 - Pellet the cells by centrifugation.
 - Aspirate the staining solution.
 - Wash the cells by resuspending the pellet in fresh, pre-warmed complete culture medium or PBS and centrifuging again. Repeat the wash step two to three times.
- Live Cell Imaging:
 - Resuspend the final cell pellet in fresh, pre-warmed complete culture medium (phenol red-free is recommended).
 - Transfer the cells to a suitable imaging chamber (e.g., a chambered coverslip).
 - Allow the cells to settle before imaging.
 - Image the stained cells using a fluorescence microscope with a TRITC filter set.

Visualizations



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Experimental workflow for **DiIC16(3)** live cell staining.



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Trafficking of **DiIC16(3)** via the endocytic pathway.

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